Olivil monoacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

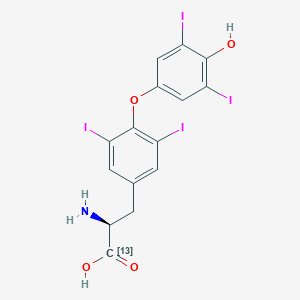

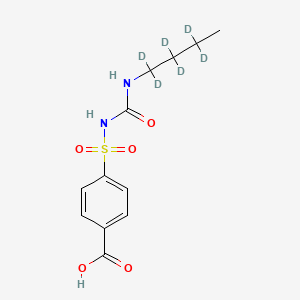

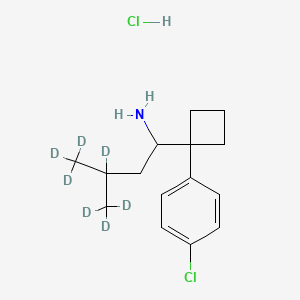

Olivil monoacetate is a compound with the molecular formula C22H26O8 . It is found in Gymnosporia varialilis Loes . The IUPAC name for this compound is [(2S,3R,4S)-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl acetate .

Molecular Structure Analysis

The molecular weight of Olivil monoacetate is 418.4 g/mol . The compound has a complex structure with multiple functional groups, including hydroxy, methoxy, and acetate groups . The exact mass and monoisotopic mass of the compound are both 418.16276778 g/mol .Physical And Chemical Properties Analysis

Olivil monoacetate has several computed properties. It has a molecular weight of 418.4 g/mol, an XLogP3-AA of 1.9, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 8, and a rotatable bond count of 8 . The topological polar surface area is 115 Ų, and the compound has a complexity of 571 .Scientific Research Applications

Radical-Scavenging Properties

Olivil monoacetate, a compound found in olive tree wood, has been recognized for its radical-scavenging activities. Research identifies compounds like olivil monoacetate as effective antioxidants, possessing a higher antioxidative effect against the free radical DPPH than some reference compounds, though less than others like hydroxytyrosol. This property makes it a valuable subject of study for potential applications in enhancing health and combating oxidative stress-related damage in biological systems (Pérez-Bonilla et al., 2014).

Catalytic Properties in Biomass Gasification

Olivine, a mineral in which olivil monoacetate is a constituent, has been explored for its catalytic properties in biomass gasification. The material's interaction with the gasification process demonstrates a capacity to influence the product gas composition and the distribution of condensable hydrocarbons (tars). This property of olivine, by extension, highlights the potential of olivil monoacetate in enhancing the efficiency and effectiveness of biomass gasification processes, making it a subject of interest in renewable energy technologies (Koppatz et al., 2011).

Enhancement of Soil Stability

The use of olivine for soil stabilization, through its reaction with carbon dioxide to form stable compounds, demonstrates the potential application of olivil monoacetate in environmental engineering and geotechnics. This process not only provides a method to stabilize soil but also contributes to carbon sequestration, presenting a multifaceted benefit to environmental sustainability and engineering (Fasihnikoutalab et al., 2017).

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling Olivil monoacetate . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

| { "Design of the Synthesis Pathway": "The synthesis of Olivil monoacetate can be achieved through the acetylation of Olivil with acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "Olivil", "Acetic anhydride", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Mix Olivil and acetic anhydride in a reaction flask", "Add a small amount of catalyst to the mixture", "Heat the mixture to a temperature of around 60-80°C", "Allow the reaction to proceed for a few hours, stirring occasionally", "Cool the mixture and then filter the resulting solid", "Wash the solid with cold water and dry it under vacuum", "The resulting product is Olivil monoacetate" ] } | |

CAS RN |

1016974-78-9 |

Molecular Formula |

C22H26O8 |

Appearance |

Powder |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

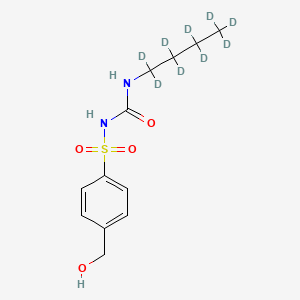

![5-[[4-[1,1,2,2-Tetradeuterio-2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B602725.png)

![1-[1-(4-chlorophenyl)cyclobutyl]-3,4,4,4-tetradeuterio-N-methyl-3-(trideuteriomethyl)butan-1-amine;hydrochloride](/img/structure/B602729.png)

![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B602730.png)

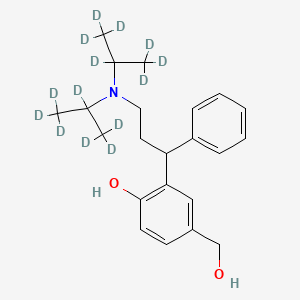

![4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B602734.png)